[(3-Methylthiophen-2-yl)methyl](propan-2-yl)amine hydrochloride
CAS No.: 1240566-41-9
Cat. No.: VC5309716
Molecular Formula: C9H16ClNS
Molecular Weight: 205.74
* For research use only. Not for human or veterinary use.
amine hydrochloride - 1240566-41-9](/images/structure/VC5309716.png)
Specification
CAS No. | 1240566-41-9 |
---|---|
Molecular Formula | C9H16ClNS |
Molecular Weight | 205.74 |
IUPAC Name | N-[(3-methylthiophen-2-yl)methyl]propan-2-amine;hydrochloride |
Standard InChI | InChI=1S/C9H15NS.ClH/c1-7(2)10-6-9-8(3)4-5-11-9;/h4-5,7,10H,6H2,1-3H3;1H |
Standard InChI Key | DMRSWLPJDNKZGS-UHFFFAOYSA-N |
SMILES | CC1=C(SC=C1)CNC(C)C.Cl |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Composition
The compound’s IUPAC name is N-[(3-methylthiophen-2-yl)methyl]propan-2-amine hydrochloride, reflecting its structure: a thiophene ring substituted with a methyl group at the 3-position, linked via a methylene bridge to an isopropylamine moiety, with a hydrochloride counterion . Its molecular formula is C₉H₁₅NS·HCl, yielding a molecular weight of 205.75 g/mol .
Table 1: Key Identifiers
Property | Value | Source Citations |
---|---|---|
CAS Registry Number | 1240566-41-9 | |
Molecular Formula | C₉H₁₅NS·HCl | |
Molecular Weight | 205.75 g/mol | |
SMILES Notation | CC1=C(SC=C1)CNC(C)C.Cl | |
InChI Key | DMRSWLPJDNKZGS-UHFFFAOYSA-N |
Structural Features
The thiophene ring contributes aromaticity and electron-rich properties, while the isopropylamine group introduces basicity. The hydrochloride salt enhances solubility in polar solvents . XLogP3-AA calculations for the freebase (logP = 2.2) suggest moderate lipophilicity, which may influence its pharmacokinetic behavior .
Synthesis and Production
Synthetic Routes
While explicit synthesis protocols are proprietary, the compound is likely synthesized via nucleophilic substitution between 3-methylthiophene-2-methanol and isopropylamine, followed by hydrochloride salt formation . Suppliers such as Enamine (Ukraine) and AK Scientific, Inc. (USA) list it as a research chemical, indicating small-scale production .
Table 2: Supplier Data
Supplier | Purity | Physical Form | Storage Conditions |
---|---|---|---|
Enamine | 95% | Powder | Room Temperature |
AK Scientific, Inc. | Not specified | Solid | Cool, dry, ventilated |
Physicochemical Properties
Stability and Reactivity
The compound is stable under recommended storage conditions but incompatible with strong oxidizing agents. Decomposition products include hydrogen chloride, sulfur oxides, and carbon oxides . No auto-ignition or explosive properties are reported .
Solubility and Partitioning
Though exact solubility data are unavailable, the hydrochloride salt’s ionic nature suggests water solubility. The freebase’s calculated partition coefficient (logP = 2.2) indicates moderate lipid solubility, potentially enabling blood-brain barrier penetration .
Parameter | Recommendation |
---|---|
Engineering Controls | Local exhaust ventilation |
Personal Protection | Gloves, goggles, lab coat |
First Aid Measures | Flush eyes/skin with water |
Applications in Research
Chemical Intermediate
The compound serves as a building block in organic synthesis, particularly for functionalizing thiophene derivatives in drug discovery .
Toxicological and Ecological Profile
Acute Toxicity
No specific LD₅₀ data are available, but skin/eye contact may cause inflammation, redness, or blistering . Inhalation risks include respiratory tract irritation .
Environmental Impact
Ecotoxicity data are absent, but analogous amines show moderate persistence in aquatic systems. Proper disposal via incineration is advised .
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